ETHYL 5-(4-FLUOROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE
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Overview
Description
ETHYL 5-(4-FLUOROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE is a complex organic compound with the molecular formula C20H21FN2O4 and a molecular weight of 372.4 g/mol. This compound is characterized by the presence of a fluorobenzoyl group, a morpholinyl group, and an ethyl ester group attached to a benzoate core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-(4-FLUOROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE typically involves the reaction of 4-fluorobenzoyl chloride with 5-amino-2-(4-morpholinyl)benzoic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting intermediate is then esterified with ethanol under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-(4-FLUOROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates or morpholinyl derivatives.
Scientific Research Applications
ETHYL 5-(4-FLUOROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ETHYL 5-(4-FLUOROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group can form strong interactions with active sites, while the morpholinyl group can enhance binding affinity through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-[(2-fluorobenzoyl)amino]-2-(4-morpholinyl)benzoate
- Ethyl 5-[(4-chlorobenzoyl)amino]-2-(4-morpholinyl)benzoate
- Ethyl 5-[(4-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate
Uniqueness
ETHYL 5-(4-FLUOROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE is unique due to the presence of the fluorobenzoyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with molecular targets, such as enzyme inhibition or receptor binding .
Properties
Molecular Formula |
C20H21FN2O4 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
ethyl 5-[(4-fluorobenzoyl)amino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C20H21FN2O4/c1-2-27-20(25)17-13-16(7-8-18(17)23-9-11-26-12-10-23)22-19(24)14-3-5-15(21)6-4-14/h3-8,13H,2,9-12H2,1H3,(H,22,24) |
InChI Key |
CTEJENIYAOOSOG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)F)N3CCOCC3 |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)F)N3CCOCC3 |
Origin of Product |
United States |
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